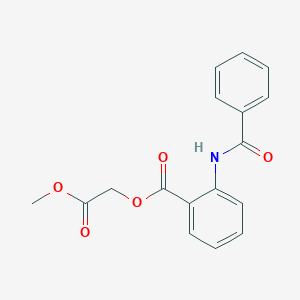![molecular formula C11H8Cl2N2O3S2 B5510615 4-{[(2,5-dichlorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5510615.png)
4-{[(2,5-dichlorophenyl)amino]sulfonyl}-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar thiophene derivatives involves multiple steps, including the Gewald reaction, which is a versatile method for synthesizing thiophene compounds. For instance, compounds like 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide have been synthesized starting with the preparation of acetamide through cold condensation, followed by reactions with various aldehydes to yield Schiff bases. These compounds are characterized by techniques such as IR, 1H NMR, and Mass spectral data (Bhattacharjee, Saravanan, & Mohan, 2011).
Molecular Structure Analysis
Studies on molecular structure often employ X-ray crystallography, NMR (nuclear magnetic resonance), and mass spectrometry to determine the structure of thiophene derivatives. For example, the structure of a novel thiophene-containing compound was elucidated using these techniques, revealing details such as intramolecular interactions and the geometry of the molecule (Mabkhot et al., 2016).
Chemical Reactions and Properties
Thiophene derivatives undergo various chemical reactions, leading to the synthesis of diverse compounds. For instance, the reactions of thiophene-2-sulfonyl chloride with amines, hydrazine, and sodium azide have been explored, yielding compounds such as hydrazides and hydrazones. These reactions demonstrate the reactivity and versatility of thiophene sulfonamide derivatives in chemical synthesis (Cremlyn et al., 1981).
Physical Properties Analysis
The physical properties, including solubility and thermal stability, of thiophene derivatives, are crucial for their application in various fields. The solubility in polar solvents and the high thermal stability up to 400°C of certain polyimides derived from thiophene compounds have been reported, indicating their potential for industrial applications (Saxena et al., 2003).
Chemical Properties Analysis
The chemical stability and reactivity of thiophene derivatives are influenced by the nature of substituents on the thiophene ring. Studies have shown that the acid-base properties, solubility, and chemical stability of these compounds can vary significantly with different substituents, affecting their potential uses in chemical synthesis and material science (Chekanova et al., 2017).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
4-{[(2,5-Dichlorophenyl)amino]sulfonyl}-2-thiophenecarboxamide and its derivatives have been synthesized and characterized, exploring their potential in various scientific applications. The chemical has been involved in the synthesis of Schiff bases, highlighting its utility in creating compounds with potential CNS depressant activity (Bhattacharjee, Saravanan, & Mohan, 2011). Additionally, its derivatives have shown to be integral in the development of aromatic poly(sulfone sulfide amide imide)s, which are recognized for their soluble and thermally stable properties (Mehdipour‐Ataei & Hatami, 2007).
Anticancer Evaluation
The compound has also been utilized in the synthesis of 1,4‐Naphthoquinone derivatives containing a Phenylaminosulfanyl moiety. These derivatives have been evaluated for their anticancer properties against various human cancer cell lines, demonstrating significant cytotoxic activity. The promising results suggest the compound's potential as a potent agent against several types of cancer, with minimal toxicity to normal human cells (Ravichandiran et al., 2019).
Antimicrobial and Antiviral Activities
Research has also been conducted on Schiff bases derived from this compound for antimicrobial activities. These studies highlight the compound's versatility in synthesizing derivatives with potential antimicrobial properties (Arora, Saravanan, Mohan, & Bhattacharjee, 2013). Furthermore, derivatives have shown antiviral activity against the tobacco mosaic virus, emphasizing the compound's broad spectrum of biological activities (Chen et al., 2010).
Eigenschaften
IUPAC Name |
4-[(2,5-dichlorophenyl)sulfamoyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O3S2/c12-6-1-2-8(13)9(3-6)15-20(17,18)7-4-10(11(14)16)19-5-7/h1-5,15H,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHQCKGQBAKCDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NS(=O)(=O)C2=CSC(=C2)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

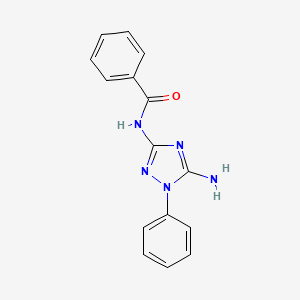
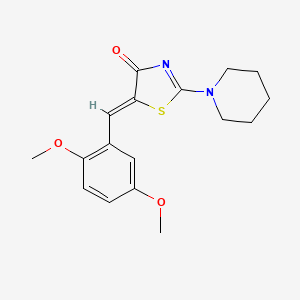
![N-{2-[2-methyl-5-(morpholin-4-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}propanamide](/img/structure/B5510573.png)
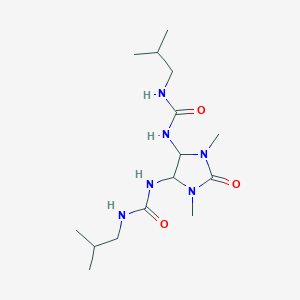
![1-(1-{2-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-2-oxoethyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5510589.png)
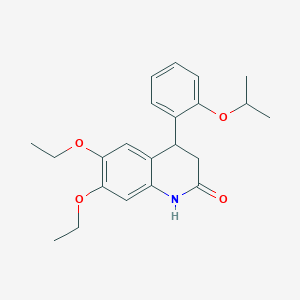
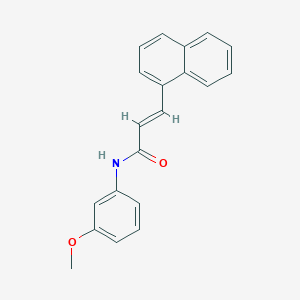
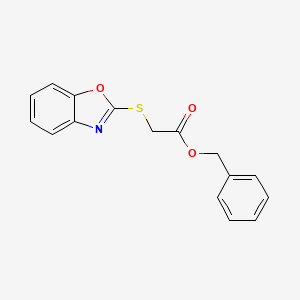
![(2-chloro-7,8-dihydro-6H-cyclopenta[g]quinolin-3-yl)methanol](/img/structure/B5510611.png)
![7-methyl-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5510617.png)
![2-{1-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5510619.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-2-pyridinylacetamide](/img/structure/B5510623.png)
